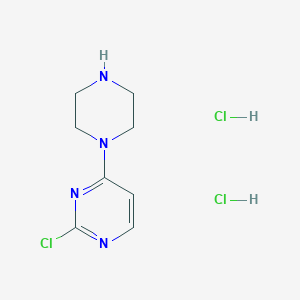

2-Chloro-4-piperazin-1-ylpyrimidine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Chloro-4-piperazin-1-ylpyrimidine;dihydrochloride” is a chemical compound with the CAS Number: 2275590-29-7 . It has a molecular weight of 271.58 . The compound is typically stored at -10 degrees Celsius . It is a powder in physical form .

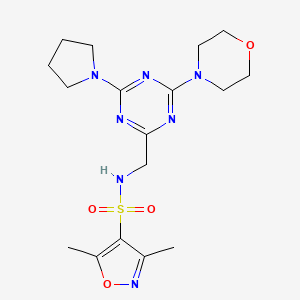

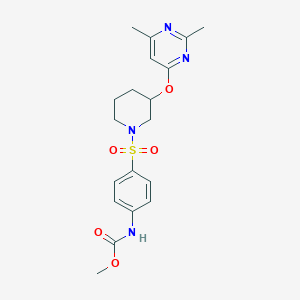

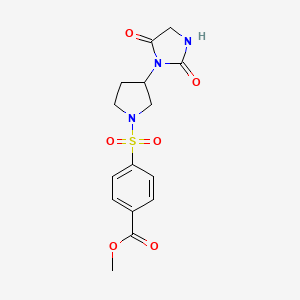

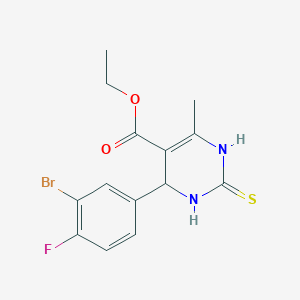

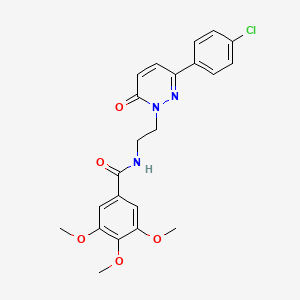

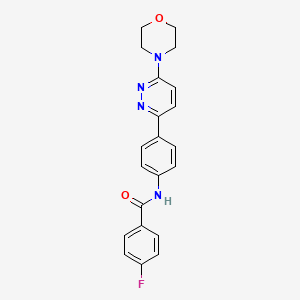

Molecular Structure Analysis

The IUPAC Name for this compound is 2-chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride . The InChI Code is 1S/C8H11ClN4.2ClH/c9-8-11-2-1-7(12-8)13-5-3-10-4-6-13;;/h1-2,10H,3-6H2;2*1H .Physical And Chemical Properties Analysis

The compound is a powder in physical form . It has a molecular weight of 271.58 . The IUPAC Name for this compound is 2-chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride . The InChI Code is 1S/C8H11ClN4.2ClH/c9-8-11-2-1-7(12-8)13-5-3-10-4-6-13;;/h1-2,10H,3-6H2;2*1H .Applications De Recherche Scientifique

Antiviral Properties : Urea/thiourea derivatives of 2-(piperazine-1-yl)-pyrimidine have shown significant antiviral activity against tobacco mosaic virus (TMV). Compounds synthesized in this context have demonstrated curative, protective, and inhibitory activities against TMV at specific formulations. The research suggests a two-stage inhibition of TMV virus by binding to coat protein and helicase for inhibition of RNA replication (Nagalakshmamma et al., 2020).

Cancer Treatment : Piperazinyl analogues have been explored in the context of protein kinase inhibition, which is relevant in cancer treatment. The synthesis of such compounds has been refined using a hybrid flow and microwave approach, enhancing overall yields and reducing the number of synthetic steps (Russell et al., 2015).

Pharmacologically Active Compounds : Research on dialkylaminobenzimidazoles, including 1-{[2-(5-Methoxy)benzimidazole]-4-N-methyl}piperazine dihydrochloride, has identified compounds with significant antiaggregatory activity. These compounds have been compared with traditional drugs like acetylsalicylic acid and cyproheptadine, indicating their potential for medical applications (Zhukovskaya et al., 2017).

Anticancer and Anti-inflammatory Activity : The synthesis of benzothiazole and pyrimidine derivatives, including those containing a piperazine moiety, has been explored for anticancer and anti-inflammatory activities. Some compounds in this category have shown promising results in inhibiting cancer cell lines and demonstrating anti-inflammatory effects (Ghule et al., 2013).

Luminescent Properties and Photo-induced Electron Transfer : Piperazine substituted naphthalimides have been synthesized and studied for their fluorescence and photo-induced electron transfer properties. Such compounds have potential applications in fields like sensor technology and molecular electronics (Gan et al., 2003).

Synthesis of Biologically Active Compounds : Differentially protected 2-(hydroxymethyl)piperazines, derived from piperazine-2-carboxylic acid dihydrochloride, have been developed. These compounds serve as valuable building blocks in the preparation of biologically active compounds and for constructing combinatorial libraries (Gao & Renslo, 2007).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mécanisme D'action

Target of Action

It’s structurally similar to pyrimidinylpiperazine, which is known to act as an antagonist of the α2-adrenergic receptor .

Mode of Action

As an antagonist, 2-Chloro-4-piperazin-1-ylpyrimidine;dihydrochloride likely binds to its target receptor and prevents its activation by endogenous ligands . This interaction can lead to changes in cellular signaling and function .

Biochemical Pathways

Antagonism of the α2-adrenergic receptor typically affects pathways related to neurotransmission .

Result of Action

As an antagonist of the α2-adrenergic receptor, it could potentially modulate neurotransmission .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .

Propriétés

IUPAC Name |

2-chloro-4-piperazin-1-ylpyrimidine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4.2ClH/c9-8-11-2-1-7(12-8)13-5-3-10-4-6-13;;/h1-2,10H,3-6H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYBBOSNCXQHLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=NC=C2)Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl3N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![isopropyl 2-(4,4-dioxido-3-(pyrrolidine-1-carbonyl)-1H-benzo[e][1,3,4]thiadiazin-1-yl)acetate](/img/structure/B2408275.png)

![2-[(6-Benzyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B2408276.png)

![7-Chloro-2-(2-(diethylamino)ethyl)-1-(2-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2408284.png)

![5-{[(2-Chlorobenzyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2408288.png)

![Tert-butyl N-[3-[3-(1,3-dioxoisoindol-2-yl)propylsulfamoyl]cyclobutyl]carbamate](/img/structure/B2408289.png)